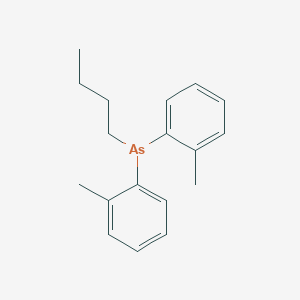
Butylbis(2-methylphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C18H21As It is a derivative of arsane, where the arsenic atom is bonded to a butyl group and two 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylbis(2-methylphenyl)arsane typically involves the reaction of butylarsine with 2-methylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Butylarsine+2(2-methylphenyl halide)→this compound+2(halide)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to simpler arsane derivatives.
Substitution: The butyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic compounds with different functional groups.
Scientific Research Applications
Butylbis(2-methylphenyl)arsane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for doping processes and in the synthesis of specialized materials
Mechanism of Action
The mechanism of action of Butylbis(2-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for both its potential therapeutic effects and its toxicity .
Comparison with Similar Compounds
Similar Compounds
Arsane (AsH3): A simpler arsenic hydride with different chemical properties.
Methylarsane (CH3AsH2): A methyl-substituted derivative of arsane.
Dimethylarsane ((CH3)2AsH): Contains two methyl groups bonded to arsenic.
Trimethylarsane ((CH3)3As): Contains three methyl groups bonded to arsenic.
Uniqueness
Butylbis(2-methylphenyl)arsane is unique due to the presence of both butyl and 2-methylphenyl groups, which impart distinct chemical and physical properties. Its structure allows for specific interactions with other molecules, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
58194-56-2 |
|---|---|
Molecular Formula |
C18H23As |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
butyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C18H23As/c1-4-5-14-19(17-12-8-6-10-15(17)2)18-13-9-7-11-16(18)3/h6-13H,4-5,14H2,1-3H3 |
InChI Key |
JAEMLNKWGAKDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















